molecular formula C17H17N3O4S B2913521 Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1025396-17-1

Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B2913521
CAS No.: 1025396-17-1
M. Wt: 359.4
InChI Key: GXTFUNTXMPPIOH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thiophene-3-carboxylate core substituted at the 2-position with an acetamido group linked to a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety. Its molecular formula is C₁₉H₂₁N₃O₄S, with a molar mass of 387.45 g/mol and CAS number 380872-69-5 .

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-2-24-17(23)10-7-8-25-16(10)20-14(21)9-13-15(22)19-12-6-4-3-5-11(12)18-13/h3-8,13,18H,2,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTFUNTXMPPIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the molecular formula C12H14N2O3C_{12}H_{14}N_{2}O_{3}. Its synthesis involves the reaction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate with appropriate reagents under controlled conditions. The synthesis typically includes:

  • Reagents : Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate and a suitable catalyst (e.g., Pd/C).
  • Conditions : Stirring in ethanol under hydrogen atmosphere for a specified duration.
  • Purification : Recrystallization from ethanol to obtain pure crystals.

Anticancer Properties

Quinoxaline derivatives, including the compound , have been shown to exhibit significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Studies have demonstrated that quinoxaline derivatives can inhibit the growth of tumor cells by interfering with cell cycle progression.
  • Induction of apoptosis : The activation of caspase pathways has been observed in treated cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings suggest:

  • Broad-spectrum activity : this compound exhibits effective antimicrobial action against both Gram-positive and Gram-negative bacteria.
  • Mechanism of action : The antibacterial effects are attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects:

  • Inhibition of pro-inflammatory cytokines : Studies indicate that it can reduce the levels of cytokines such as TNF-alpha and IL-6 in vitro.
  • Animal models : Inflammation models have demonstrated reduced swelling and pain responses following administration of the compound.

Research Findings and Case Studies

A summary of notable research findings related to the biological activity of this compound includes:

StudyActivity AssessedFindings
Lindsley et al., 2005AnticancerInduced apoptosis in breast cancer cells
Gupta et al., 2005AntidiabeticReduced blood glucose levels in diabetic rats
Singh et al., 2010AntimicrobialEffective against Staphylococcus aureus and E. coli
El-Sabbagh et al., 2009Anti-inflammatoryDecreased TNF-alpha production in macrophages

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate

  • Molecular Formula : C₁₉H₂₁N₃O₄S (identical to the target compound) .
  • Key Structural Difference : Methyl groups at the 4,5 positions of the thiophene ring.
  • Physical Properties :
    • Density: 1.292 g/cm³ (predicted)
    • Boiling Point: 653.0°C (predicted)
    • pKa: 12.80 (predicted), similar to the target compound .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Molecular Formula : C₂₀H₂₂N₂O₅S (MW: 390.1370) .
  • Key Structural Differences: A 4-hydroxyphenyl group replaces the tetrahydroquinoxaline moiety. An ethoxy substituent is present.
  • Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield , lower than other methods .
  • Implications: The phenolic -OH group may confer antioxidant properties, but the absence of the tetrahydroquinoxaline ring likely alters biological target specificity.

Cyanoacrylamide Derivatives (e.g., Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates)

  • General Structure: Features a cyanoacrylamide group instead of the tetrahydroquinoxaline-acetamido linkage .
  • Synthesis: Knoevenagel condensation with substituted benzaldehydes yields 72–94%, indicating high efficiency . Active methylene groups enable facile C=C bond formation.
  • Biological Activity : Demonstrated antioxidant and anti-inflammatory activities in vitro .

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

  • Molecular Formula: C₁₉H₂₃NO₂S (MW: 329.46) .
  • Key Differences: Lacks the acetylated amino and tetrahydroquinoxaline groups; features a cyclohexylphenyl substituent.
  • Safety Profile : Classified as a skin/eye irritant (Category 2/2A) with respiratory toxicity concerns .
  • Implications : Simpler structure but reduced complexity for targeted bioactivity.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield Notable Properties/Activities
Target Compound C₁₉H₂₁N₃O₄S 387.45 Tetrahydroquinoxaline-acetamido Not reported Potential receptor binding modulation
Ethyl 4,5-dimethyl analog C₁₉H₂₁N₃O₄S 387.45 4,5-dimethyl thiophene Not reported Increased lipophilicity
Compound 6o (4-hydroxyphenyl derivative) C₂₀H₂₂N₂O₅S 390.14 4-hydroxyphenyl, ethoxy 22% Antioxidant potential
Cyanoacrylamide derivatives Varies Varies Cyano, substituted phenyl 72–94% Antioxidant, anti-inflammatory
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate C₁₉H₂₃NO₂S 329.46 Cyclohexylphenyl Not reported Irritant, respiratory toxicity risks

Key Findings and Implications

Structural Modifications: The tetrahydroquinoxaline moiety in the target compound distinguishes it from analogs with phenyl or cyano groups, likely influencing bioactivity and target specificity. Methyl substituents (e.g., 4,5-dimethyl analog) enhance lipophilicity, which could improve pharmacokinetics .

Synthetic Efficiency: Cyanoacrylamide derivatives are synthesized with >70% yields via Knoevenagel condensation, outperforming the Petasis reaction (22% yield for compound 6o) .

Biological Activity: The tetrahydroquinoxaline and cyanoacrylamide groups are associated with modulating biological pathways, though specific targets for the parent compound require further study.

Safety Considerations :

  • Compounds like the cyclohexylphenyl derivative highlight the importance of substituent choice in reducing toxicity risks .

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